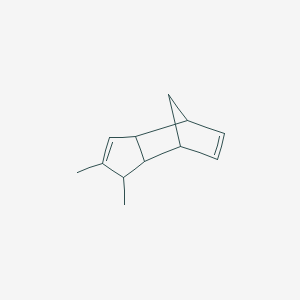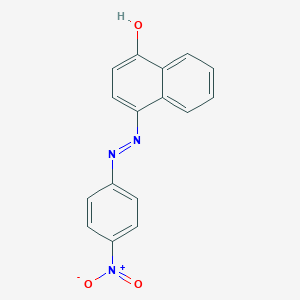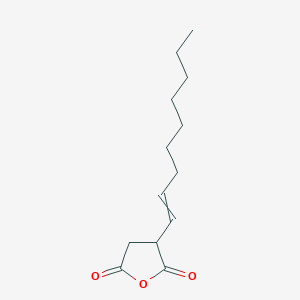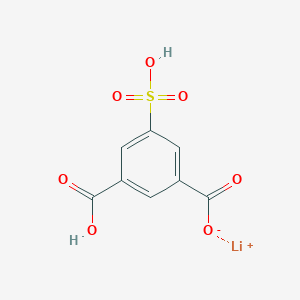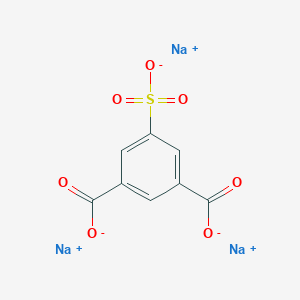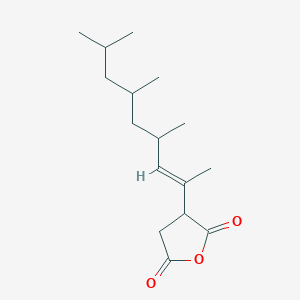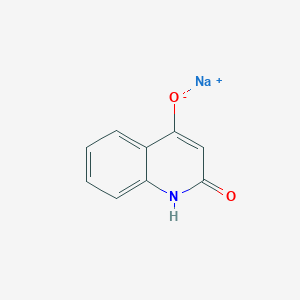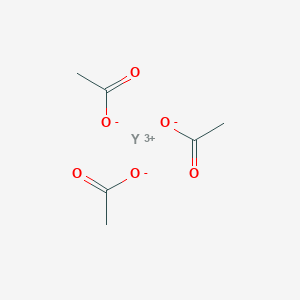
Yttrium acetate
Vue d'ensemble
Description
Yttrium Acetate is a chemical compound with the formula C6H9O6Y . It is used in various applications including lasers, superconductors, medical lasers, and biomedical implants . It is particularly useful in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides due to its solubility and low thermal decomposition temperature .
Synthesis Analysis
Yttrium Acetate can be synthesized using deionized water, ethylene glycol, and glycerol as solvents . Another method involves converting yttrium oxide into yttrium acetate crystal . The process involves pumping analytically-pure glacial acetic acid and deionized water into a reaction kettle, uniformly stirring and heating until the mixture is boiled .Molecular Structure Analysis
The molecular formula of Yttrium Acetate is C6H9O6Y . The average mass is 266.038 Da and the monoisotopic mass is 265.945770 Da .Chemical Reactions Analysis
Yttrium Acetate is a common reactant in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides . It is also used in the synthesis of yttria powder .Applications De Recherche Scientifique
High Purity Compound Production
Yttrium acetate serves as an excellent precursor for the production of ultra-high purity compounds. Its properties facilitate the creation of materials with minimal impurities, which is crucial in various high-tech manufacturing processes .
Catalysts
The compound is used in catalysis due to its high thermo-dynamic affinity for oxygen. This makes it valuable in reactions where control over oxygen levels is critical .
Nanoscale Materials
Yttrium acetate is instrumental in synthesizing nanoscale materials, including nanoparticles like sodium yttrium fluoride (NaYF4), which have applications in various fields such as medical imaging and materials science .
Ceramics and Crucibles
Due to its high thermal stability, yttrium acetate is used in ceramics, particularly for crucibles that hold molten reactive metals. This application takes advantage of yttrium’s ability to withstand extreme temperatures without degrading .
Fluorescent Phosphors and Displays
In the electronics industry, yttrium acetate is used in fluorescent phosphors and computer displays. Its luminescent properties improve the brightness and color accuracy of screens .
Automotive Fuel Sensors
The automotive industry utilizes yttrium acetate in fuel sensors due to its sensitivity to changes in oxygen levels, which helps in monitoring and optimizing fuel consumption .
Analytical Chemistry
In analytical chemistry, yttrium acetate is used for its solubility and low thermal decomposition temperature, making it suitable for hydrothermal reactions and co-precipitation processing before calcination .
Biomedical Applications
Yttrium oxide nanoparticles, derived from yttrium acetate, show promise in biomedical applications such as antibacterial treatments and photodynamic therapy due to their thermal stability and chemical reliability .
Mécanisme D'action
Target of Action
Yttrium acetate, a compound of the rare earth element yttrium, primarily targets calcium-dependent processes in vertebrate myocardium . It also finds use in medical imaging and therapy, particularly in the form of its isotopes, such as 90Y complexes for radiopharmaceuticals .
Mode of Action
Yttrium acetate interacts with its targets by substituting calcium ions in biological systems. It has been found to decrease the rate of heart contractions and stimulate ion transport in rat heart mitochondria . Yttrium acetate induces inhibition of energy-dependent Ca2+ transport into mitochondria, which results in a marked decrease of their swelling .
Biochemical Pathways
The action of yttrium acetate affects the calcium-dependent biochemical pathways in the myocardium. It inhibits the potential-modulated Ca2±channels of pacemaker and contractile cardiomyocytes (CM), and also affects the Ca2±carrier in the inner mitochondrial membrane (IMM) . The data confirming that Y3+ activates energy-dependent K+ transport catalyzed by mitochondrial uniporter and blocks Ca2±channels in the mitochondrial membrane are important for understanding the mechanisms of the Y3+ action on vertebrates and human CM .
Pharmacokinetics
The pharmacokinetics of yttrium, particularly in the form of its isotopes, has been studied extensively. For instance, the radioactive properties of 177Lu and 90Y, including their plasma and whole-body clearance kinetics, are similar . The terminal half-life is approximately 44 hours for both isotopes . The liver, bone, and spleen are the primary organs where yttrium is distributed .
Result of Action
The action of yttrium acetate results in molecular and cellular effects, particularly in the myocardium. It decreases the rate of heart contractions and stimulates ion transport in rat heart mitochondria . It also inhibits energy-dependent Ca2+ transport into mitochondria, affecting their swelling .
Action Environment
The action, efficacy, and stability of yttrium acetate can be influenced by environmental factors. For instance, the solubility of yttrium acetate in water and mineral acids, as well as in solutions that complex with the Y3+ cations, can affect its action . Moreover, the temperature can influence the reaction of yttrium acetate, particularly in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles .
Safety and Hazards
Yttrium Acetate may cause skin and eye irritation . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Orientations Futures
Yttrium, including Yttrium Acetate, has potential future applications in medical imaging and therapy . The naturally abundant isotope 89 Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarized magnetic resonance imaging (MRI) are promising .
Propriétés
IUPAC Name |
yttrium(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Y/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWHRRAPBUAYTA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890796 | |
| Record name | Acetic acid, yttrium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Nonahydrate: Colorless solid; [Hawley] Hydrate: White crystals; [MSDSonline] | |
| Record name | Acetic acid, yttrium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8720 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Yttrium acetate | |
CAS RN |
23363-14-6 | |
| Record name | Acetic acid, yttrium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, yttrium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, yttrium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)

